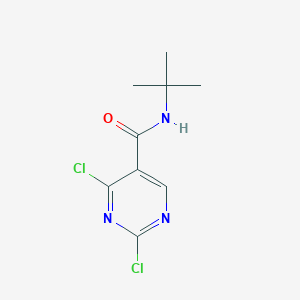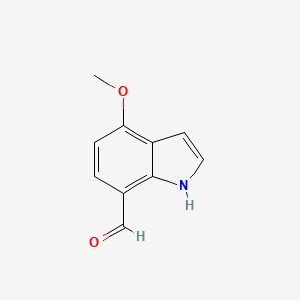![molecular formula C18H16N2O2 B3264300 [4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate CAS No. 38943-05-4](/img/structure/B3264300.png)
[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate
Description
“[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate” is a type of cyanate ester monomer. Cyanate ester monomers are precursors of cyanate ester resins, which are promising binders for the preparation of composites . They exhibit processability of the epoxide binders, reveal higher operation temperature (250–300°C, in certain cases up to 400°C), low moisture intake and relative dielectric permittivity, and other valuable properties .
Synthesis Analysis
The synthesis of cyanate ester binders dates back to the early 1960s . The major directions in the synthesis of novel cyanates are determined by the desire to improve the properties of the polymers on their basis . Cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions . The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents, in particular, with phenols .Chemical Reactions Analysis
Cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions . The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents, in particular, with phenols .Future Directions
The future directions in the field of cyanate ester binders include the desire to improve the properties of the polymers on their basis, including increase in the glass transition temperature, reduction of the inflammability, improvement of the impact resistance, decrease in the dielectric permittivity, decrease in the moisture absorption, improvement of the resistance to thermal oxidation, enhancement of processability, and avoiding the use of the petroleum stock .
Properties
IUPAC Name |
[4-[2-(4-cyanatophenyl)butan-2-yl]phenyl] cyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-3-18(2,14-4-8-16(9-5-14)21-12-19)15-6-10-17(11-7-15)22-13-20/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCZANMLPOWPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





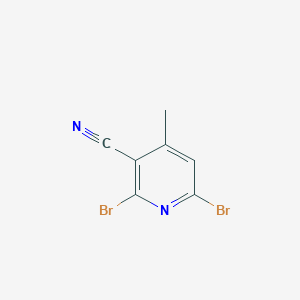
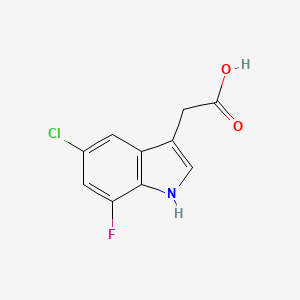
![N-(3-hydroxyphenyl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3264252.png)
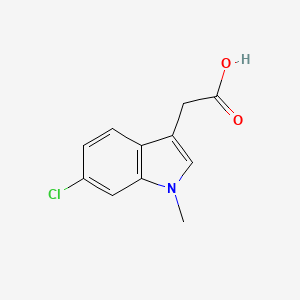
![[(1S,2S)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B3264270.png)
![7H-Cyclopenta[1,2-b:4,3-b']dithiophene](/img/structure/B3264286.png)
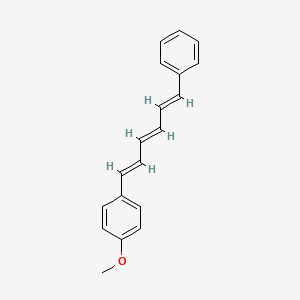
![[1-(Aminomethyl)cyclopentyl]methanamine](/img/structure/B3264295.png)
![[4-(4-Methylphenyl)phenyl]methanamine](/img/structure/B3264301.png)
